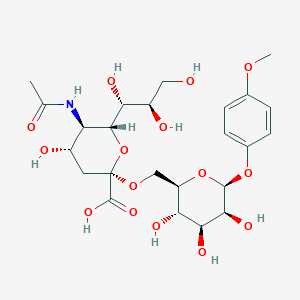
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98% (abbreviated as RuCl2(bpy-dca)Cl) is a compound that has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. This compound is a coordination complex of ruthenium, chloride, and two ligands, bipyridine and 4,4'-dicarboxy-2,2'-bipyridine (bpy-dca). It is a red-orange crystalline solid that is soluble in organic solvents.
Wirkmechanismus
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl acts as a catalyst in the reaction of organic compounds. It is believed that the ruthenium atom binds to the ligands, forming a coordination complex. The complex then binds to the substrate, allowing the reaction to occur. The complex then releases the product and the ruthenium atom is regenerated, allowing the reaction to be repeated.
Biochemical and Physiological Effects
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential biochemical and physiological effects. Studies have shown that it can bind to proteins, which can affect their structure and function. It has also been shown to inhibit certain enzymes, which can affect the metabolism of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in laboratory experiments has several advantages. It is relatively stable, so it can be stored for long periods of time. It can also be used in a variety of reactions, making it a versatile tool for organic synthesis. However, it is toxic, so it must be handled with care and precautions should be taken to protect laboratory personnel.
Zukünftige Richtungen
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has potential applications in many fields, such as medicine, agriculture, and biotechnology. In medicine, it could be used to study the structure and function of proteins, which could lead to new drugs and treatments. In agriculture, it could be used to develop new catalysts for the synthesis of organic compounds. In biotechnology, it could be used to study the structure and function of enzymes, which could lead to new enzymes for use in biotechnology applications.
Synthesemethoden
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl can be synthesized using two methods. The first method is the reaction of ruthenium trichloride with a mixture of 4,4'-dicarboxy-2,2'-bipyridine and p-cymene in acetonitrile. The second method is the reaction of ruthenium trichloride with 4,4'-dicarboxy-2,2'-bipyridine in dimethylformamide. Both methods yield RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl in high yields.
Wissenschaftliche Forschungsanwendungen
RuCl2(Chloro(4,4'-dicarboxy-2,2'-bipyridine)(p-cymene)ruthenium(II) chloride, 98%)Cl has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and biochemistry. In organic synthesis, it has been used as a catalyst for the synthesis of polymers and other organic compounds. In catalysis, it has been used to catalyze the hydrogenation of alkenes and alkynes. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
Eigenschaften
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4.C10H14.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;1-8(2)10-6-4-9(3)5-7-10;;;/h1-6H,(H,15,16)(H,17,18);4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJOCGXOPIBRO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.[Cl-].Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)

![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)

![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)